molecular formula C11H8ClN3 B2382557 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile CAS No. 120450-07-9

2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B2382557
CAS No.: 120450-07-9
M. Wt: 217.66
InChI Key: RERVEJUGSWMWSS-UHFFFAOYSA-N
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Description

2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of an amino group, a chlorophenyl group, and a carbonitrile group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 4-(4-chlorophenyl)-3-butenenitrile. This intermediate is then subjected to cyclization with ammonium acetate to yield the desired pyrrole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to industrial standards to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the pyrrole compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups and the pyrrole ring, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERVEJUGSWMWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=C2C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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